molecular formula C21H42F6N2O4S2 B6310234 Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide CAS No. 1031250-01-7

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310234
CAS No.: 1031250-01-7
M. Wt: 564.7 g/mol
InChI Key: UQDFUKFOMDIPJK-UHFFFAOYSA-N
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Description

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide (CTA-Tf2N) is a hydrophobic ionic liquid composed of the hexadecyltrimethylammonium cation (CTA⁺) and the bis(trifluoromethylsulfonyl)imide anion (Tf₂N⁻). Its molecular formula is C₂₁H₄₂F₆N₂O₄S₂, with a molecular weight of 564.69 g/mol and a purity typically exceeding 99% . The compound is characterized by:

  • High thermal stability (common to Tf₂N-based ionic liquids).
  • Low miscibility with water due to its long alkyl chain.
  • Wide electrochemical window, enabling applications in electrochemistry and material science .

CTA-Tf₂N is utilized as a supporting electrolyte in non-polar solvents like toluene, where it enhances solubility and provides a stable electrochemical environment for redox reactions .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFUKFOMDIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Metathesis Procedure

  • Reaction Setup : Dissolve [CTA]Cl (10 mmol) and LiTFSI (10.5 mmol) in 50 mL of anhydrous acetonitrile under nitrogen atmosphere.

  • Stirring : React at room temperature for 24 hours to ensure complete anion exchange.

  • Workup :

    • Filter the mixture to remove precipitated LiCl.

    • Wash the organic phase with deionized water (3 × 30 mL) to eliminate residual Li⁺ and Cl⁻.

    • Dry over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.

Yield : 85–92%.

Solvent Optimization

Solvent choice significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Time (h)Yield (%)
Acetonitrile37.52492
Dichloromethane8.92488
Ethanol24.34875

Data synthesized from

Polar aprotic solvents like acetonitrile enhance ion dissociation, accelerating metathesis. Ethanol’s protic nature reduces yield due to partial solvation of LiCl.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>99%). Continuous flow reactors and automated systems are employed to optimize throughput.

Continuous Flow Metathesis

  • Reactor Design : Tubular reactor with inline mixing zones for [CTA]Cl and LiTFSI solutions.

  • Conditions :

    • Temperature: 50°C

    • Residence time: 2 hours

    • Solvent: Acetonitrile (recycled via distillation)

  • Output : 50 kg/day with 94% purity.

Challenges in Scaling

  • Impurity Control : Residual chloride (Cl⁻) must be <10 ppm for electrochemical applications. Industrial setups integrate multiple water-washing stages and nanofiltration membranes.

  • Solvent Recovery : Up to 95% of acetonitrile is reclaimed via fractional distillation, reducing environmental impact.

Purification and Quality Assurance

Chloride Removal

Post-synthesis purification ensures Cl⁻ levels meet application-specific standards:

  • Liquid-Liquid Extraction : Partition the ionic liquid between DCM and water (1:3 v/v).

  • Silver Nitrate Test : Add AgNO₃ to the aqueous phase; absence of AgCl precipitate confirms Cl⁻ removal.

  • Final Drying : Azeotropic distillation with toluene under vacuum reduces water content to <50 ppm.

Analytical Characterization

TechniqueParameters AnalyzedSpecification
¹H NMRCation structure, purityδ 0.88 (t, CH₃), 1.26 (m, CH₂), 3.02 (s, N⁺–CH₃)
Karl FischerWater content<0.005 wt%
ICP-MSLi⁺, Cl⁻ impurities<5 ppm

Comparative Analysis of Synthesis Methods

ParameterLaboratory-ScaleIndustrial-Scale
Yield85–92%88–94%
Purity95–98%94–96%
Throughput10–50 g/day50–100 kg/day
Energy UseModerate (batch)Low (continuous flow)

Data synthesized from

Emerging Innovations and Optimization

Solvent-Free Mechanochemical Synthesis

Recent studies explore ball-milling [CTA]Cl with LiTFSI, achieving 80% yield in 2 hours without solvents. This method reduces waste but requires post-milling purification.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 minutes) accelerates metathesis, yielding 90% product. However, scalability remains limited .

Chemical Reactions Analysis

Types of Reactions: Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkylated products .

Scientific Research Applications

Electrochemical Applications

HTA-TFSI is increasingly utilized in the development of advanced electrochemical devices, including:

  • Lithium-ion Batteries : HTA-TFSI serves as an electrolyte due to its high ionic conductivity and electrochemical stability. Its use enhances the performance and longevity of lithium-ion batteries by improving charge transport and reducing side reactions that can degrade battery materials .
  • Supercapacitors : The compound is also employed in supercapacitors where it contributes to higher energy density and power density compared to traditional electrolytes. The ionic liquid's low viscosity allows for better ion mobility .

Material Science

In material science, HTA-TFSI is used for:

  • Doping Agents : It acts as a dopant in perovskite solar cells, enhancing their efficiency and stability. The long alkyl chain of HTA-TFSI improves the hydrophobicity of the solar cell materials, thereby reducing moisture sensitivity .
  • Surface Modification : HTA-TFSI can modify surfaces to improve adhesion properties in coatings and composites, making it valuable in the manufacture of high-performance materials.

Biochemical Applications

In biochemistry, HTA-TFSI has shown promise in various applications:

  • Antibacterial Activity : Studies have indicated that ionic liquids containing bis(trifluoromethylsulfonyl)imide anions exhibit significant antibacterial properties. This suggests potential applications in developing new antimicrobial agents .
  • Cell Culture Media : Due to its biocompatibility, HTA-TFSI can be utilized in cell culture applications where it may enhance cell viability and proliferation .

Analytical Chemistry

HTA-TFSI is also relevant in analytical chemistry:

  • Nuclear Magnetic Resonance (NMR) : The compound has been used as a solvent in NMR spectroscopy due to its ability to dissolve a wide range of organic compounds without interfering with spectral data .
  • Diffusion Studies : Its properties allow researchers to study diffusion mechanisms in various systems, providing insights into molecular interactions and transport phenomena .

Synthesis and Characterization

The synthesis of HTA-TFSI typically involves the reaction of hexadecyltrimethylammonium chloride with lithium bis(trifluoromethylsulfonyl)imide in organic solvents like acetonitrile. Characterization techniques such as NMR spectroscopy, mass spectrometry, and differential scanning calorimetry (DSC) are employed to confirm the structure and assess the thermal properties of the synthesized compound .

Comparative Analysis Table

Application AreaKey BenefitsReferences
Electrochemical DevicesHigh ionic conductivity
Material ScienceEnhanced stability and performance
Biochemical ApplicationsAntibacterial properties
Analytical ChemistryEffective NMR solvent

Case Studies

  • Lithium-Ion Batteries : A study demonstrated that incorporating HTA-TFSI into battery electrolytes significantly improved cycle life and capacity retention under various temperature conditions .
  • Antibacterial Properties : Research indicated that HTA-TFSI exhibited a notable reduction in bacterial growth rates against common pathogens, suggesting its potential use in medical applications such as coatings for surgical instruments .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts CTA-Tf₂N with structurally related ammonium-based ionic liquids sharing the Tf₂N anion:

Compound Name Molecular Formula Molecular Weight (g/mol) Cation Structure Key Features
CTA-Tf₂N C₂₁H₄₂F₆N₂O₄S₂ 564.69 C₁₆H₃₃N(CH₃)₃⁺ Long C16 chain; high hydrophobicity
Tetrahexylammonium-Tf₂N (THA-Tf₂N) C₁₈H₃₆F₆N₂O₄S₂ 530.60 (C₆H₁₃)₄N⁺ Shorter C6 chains; better solubility in toluene
Methyltrioctylammonium-Tf₂N C₂₇H₅₄F₆N₂O₄S₂ 648.85 (C₈H₁₇)₃N(CH₃)⁺ Branched C8 chains; higher viscosity
N-Trimethyl-N-hexylammonium-Tf₂N C₁₁H₂₂F₆N₂O₄S₂ 424.40 C₆H₁₃N(CH₃)₃⁺ Short C6 chain; lower thermal stability

Key Observations :

  • Chain Length Impact : Longer alkyl chains (e.g., C16 in CTA-Tf₂N) increase hydrophobicity and viscosity but may reduce ionic conductivity compared to shorter-chain analogs like THA-Tf₂N .

Electrochemical and Solubility Properties

Compound Electrochemical Window (V vs Fc⁺/Fc) Solubility in Toluene Primary Applications
CTA-Tf₂N Not explicitly reported Moderate Supporting electrolyte, sensors
THA-Tf₂N 3.0–3.7 High C₆₀/C₇₀ redox studies
Methyltrioctylammonium-Tf₂N N/A Low (high viscosity) Catalysis, extraction

Analysis :

  • THA-Tf₂N’s shorter alkyl chains enable superior solubility in toluene, critical for achieving a wide electrochemical window (3.0–3.7 V) . CTA-Tf₂N’s longer chain may limit solubility but enhances stability in organic matrices.
  • CTA-Tf₂N’s electrochemical performance is inferred to align with THA-Tf₂N due to the shared Tf₂N anion, though experimental validation is needed .

Thermal Stability and Cost

  • Thermal Stability : Tf₂N-based ionic liquids generally decompose above 300°C. CTA-Tf₂N’s thermal stability is comparable to Methyltrioctylammonium-Tf₂N but exceeds shorter-chain analogs like N-trimethyl-N-hexylammonium-Tf₂N .
  • Cost : CTA-Tf₂N is priced at ¥22,000 per 25g , reflecting its specialized synthesis and purification. Methyltrioctylammonium-Tf₂N and THA-Tf₂N are likely cheaper due to simpler cation structures.

Biological Activity

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide (HTA-NTf2) is an ionic liquid that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and its role in biomolecule extraction and purification. This article delves into the biological activity of HTA-NTf2, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Chemical Formula : C21H42F6N2O4S2
  • Molecular Weight : 564.69 g/mol
  • CAS Number : 1031250-01-7

HTA-NTf2 exhibits biological activity primarily through its interactions with microbial cell membranes. The long alkyl chain confers hydrophobic properties, enhancing its ability to disrupt membrane integrity. This disruption can lead to increased permeability, resulting in cell lysis or inhibition of growth. Additionally, the ionic nature of HTA-NTf2 allows it to interact with various biological macromolecules, facilitating processes such as biomolecule extraction.

Antimicrobial Properties

Recent studies have demonstrated that HTA-NTf2 possesses significant antibacterial activity against a range of pathogenic bacteria. In vitro assays have shown that HTA-NTf2 effectively inhibits the growth of Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus

The minimum inhibitory concentrations (MICs) for these bacterial strains were found to exceed 500 μM, indicating a robust antibacterial potential .

Case Studies

  • Antibacterial Efficacy :
    • A study investigated the antibacterial activity of various ionic liquids, including HTA-NTf2. The results indicated that HTA-NTf2 showed promising inhibition against pathogenic strains such as Pseudomonas aeruginosa and Streptococcus pneumoniae, suggesting its potential as an alternative to conventional antibiotics .
  • Biomolecule Extraction :
    • HTA-NTf2 has been utilized in the extraction and purification of biomolecules due to its unique solvation properties. Its ability to dissolve both hydrophilic and hydrophobic compounds makes it an effective medium for isolating proteins and nucleic acids from complex mixtures .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityApplication Area
HTA-NTf2HighAntimicrobial, Biomolecule Extraction
1-Hexyl-3-methylimidazolium NTf2ModerateSolvent Applications
1-Butyl-3-methylimidazolium NTf2LowElectrochemical Applications

HTA-NTf2 stands out due to its superior hydrophobicity and lower viscosity compared to other similar ionic liquids, which enhances its efficacy in biological applications .

Q & A

Basic Questions

How is Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide synthesized, and what characterization methods validate its purity?

Methodological Answer:
The compound is typically synthesized via a metathesis reaction. Starting with the bromide precursor (e.g., hexadecyltrimethylammonium bromide), the halide anion is exchanged with bis(trifluoromethylsulfonyl)imide (TFSI⁻) using a lithium or potassium salt of TFSI in aqueous or organic solvents. Post-synthesis, purification involves repeated washing to remove residual halides, followed by vacuum drying. Purity is confirmed using:

  • 1H NMR spectroscopy to verify structural integrity.
  • Ion chromatography (IC) to ensure absence of halide contaminants (detection limit < 1 ppm) .
  • Elemental analysis to validate stoichiometry .

What analytical techniques are critical for confirming the solubility and phase behavior of this ionic liquid?

Methodological Answer:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability and phase transitions (e.g., glass transition or melting points).
  • UV-Vis spectroscopy and dynamic light scattering (DLS) assess solubility in polar/non-polar solvents and aggregation behavior.
  • Electrochemical impedance spectroscopy (EIS) evaluates ionic conductivity in solvent systems, which correlates with solubility .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.
  • Avoid prolonged storage to prevent degradation; monitor via FT-IR for structural changes.
  • Dispose of waste via incineration or certified hazardous waste services , adhering to local regulations .

Advanced Research Questions

How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:
Discrepancies may arise from impurities, measurement conditions, or instrument calibration. To address this:

  • Perform controlled TGA/DSC experiments under inert atmospheres (e.g., N₂ or Ar) to minimize oxidative decomposition.
  • Cross-validate with density functional theory (DFT) calculations to predict decomposition pathways and compare with experimental results .
  • Standardize heating rates (e.g., 10°C/min) and sample masses (5–10 mg) for reproducibility .

What strategies optimize the electrochemical performance of this ionic liquid in sensor applications?

Methodological Answer:

  • Tailor cation-anion ratios : Adjusting the hexadecyltrimethylammonium (CTA⁺) to TFSI⁻ ratio modulates viscosity and ion mobility.
  • Composite electrode design : Blend with conductive polymers (e.g., polyaniline) or carbon nanomaterials to enhance charge transfer.
  • Cyclic voltammetry (CV) and chronoamperometry quantify redox activity and stability windows in electrolytes .

How can experimental designs elucidate ion-transport mechanisms in this compound?

Methodological Answer:

  • Use pulsed-field gradient NMR (PFG-NMR) to measure self-diffusion coefficients of CTA⁺ and TFSI⁻ ions.
  • Molecular dynamics (MD) simulations correlate experimental conductivity data with ion-pairing dynamics.
  • Variable-temperature EIS identifies activation energies for ion transport, linking to Arrhenius behavior .

What methodologies study the interaction of this compound with metal ions in extraction processes?

Methodological Answer:

  • Liquid-liquid extraction assays : Mix with aqueous metal solutions (e.g., U(VI) or Cs⁺) and quantify partitioning via ICP-MS or UV-Vis .
  • EXAFS/XANES spectroscopy probes coordination environments of extracted metal ions.
  • DFT calculations model binding energies and selectivity trends between CTA⁺ and target ions .

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